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Compound of Interest

Compound Name: 2-Methyl-3-phenylpropanoic acid

Cat. No.: B086812

An In-depth Technical Guide to 2-Methyl-3-
phenylpropanoic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-3-phenylpropanoic
acid, also known by its common synonym a-Methylhydrocinnamic acid. This document
consolidates critical information on its nomenclature, physicochemical properties, synthesis,
analytical characterization, and biological significance, making it an essential resource for
professionals in research and drug development.

Nomenclature and Synonyms

2-Methyl-3-phenylpropanoic acid is a carboxylic acid with a well-defined structure, leading to
various systematic and common names. Understanding these synonyms is crucial for
comprehensive literature searches and unambiguous identification. The compound exists as a
racemate and as individual enantiomers, each with a distinct CAS Registry Number.
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CAS Registry

Synonym Type Chirality
Number

2-Methyl-3- ,
o IUPAC Name 1009-67-2[1] Racemic

phenylpropanoic acid

a-

Methylhydrocinnamic Common Name 1009-67-2[1] Racemic

acid

2-Benzylpropionic

) Common Name 1009-67-2[1] Racemic
acid
Benzenepropanoic _ _
) Systematic Name 1009-67-2[1] Racemic
acid, a-methyl-
(S)-2-Methyl-3- )
) ) IUPAC Name 14367-54-5[2][3] (S)-enantiomer
phenylpropanoic acid
(S)-2-Benzylpropanoic )
" Common Name 14367-54-5[2] (S)-enantiomer
aci
DEAMINO-METHYL- o _
Trivial Name 14367-54-5[2] (S)-enantiomer
PHENYLALANINE
(R)-2-Methyl-3- N _
IUPAC Name Not specified (R)-enantiomer

phenylpropanoic acid

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 2-Methyl-3-
phenylpropanoic acid is fundamental for its application in research and development.

Physicochemical Properties
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Property Value Reference
Molecular Formula C10H1202 [11[3]
Molecular Weight 164.20 g/mol [1][4]
Melting Point 39-41 °C [4]

Boiling Point 167-168 °C at 23 mmHg [4]

Density 1.065 g/mL at 25 °C [4]
XLogP3 2.1 (2]

pKa Not specified

B Soluble in organic solvents like
Solubility _ [5]
CDClIs for NMR analysis.

Spectroscopic Data

Spectroscopic data is vital for the structural confirmation and purity assessment of 2-Methyl-3-
phenylpropanoic acid.
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Technique

Key Data and Interpretation

Reference

1H NMR

In CDCls, characteristic signals
are observed for the aromatic
protons (multiplet, ~7.20-7.40
ppm), the methine proton
(quartet, ~3.73 ppm), the
methyl protons (doublet, ~1.51
ppm), and the carboxylic acid
proton (broad singlet, ~11.5-
11.7 ppm).

13C NMR

In CDCls, distinct peaks are
observed for the carboxylic
carbon (~181.1 ppm), aromatic
carbons (~127.2-139.7 ppm),
the methine carbon (~45.4
ppm), and the methyl carbon
(~18.0 ppm).

Mass Spectrometry (MS)

The molecular ion peak (M*) is
observed at m/z 150. A
prominent base peak at m/z
105 corresponds to the loss of
the carboxyl group ([M -
COOH]"). Another significant
fragment is the phenyl cation
at m/z 77 ([CeHs]*).

Infrared (IR) Spectroscopy

Key absorption bands include
a broad O-H stretch for the
carboxylic acid (~2500-3300
cm~1), a strong C=0 stretch
(~1700-1725 cm™1), aromatic
C-H stretches (>3000 cm™1),
and aliphatic C-H stretches
(<3000 cm™1),
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Synthesis and Experimental Protocols

The synthesis of 2-Methyl-3-phenylpropanoic acid can be achieved through various organic
chemistry methodologies. Below are detailed protocols for its synthesis and analytical
characterization.

Synthesis Protocol: Malonic Ester Synthesis

This protocol outlines a general approach for the synthesis of 2-Methyl-3-phenylpropanoic
acid via a malonic ester synthesis route.

Objective: To synthesize 2-Methyl-3-phenylpropanoic acid.

Materials:

Diethyl malonate
e Sodium ethoxide
e Benzyl chloride

e Methyl iodide

e Sodium hydroxide
e Hydrochloric acid

 Diethyl ether

Anhydrous magnesium sulfate
Procedure:

» Alkylation with Benzyl Chloride: In a round-bottom flask equipped with a reflux condenser
and a dropping funnel, dissolve diethyl malonate in absolute ethanol. Add a solution of
sodium ethoxide in ethanol dropwise with stirring. After the addition is complete, add benzyl
chloride dropwise and reflux the mixture for 2-3 hours.
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o Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate
the solvent to obtain the benzyl-substituted malonic ester.

o Methylation: Dissolve the product from the previous step in absolute ethanol and treat it with
sodium ethoxide followed by methyl iodide. Reflux the mixture for 2-3 hours.

o Hydrolysis and Decarboxylation: Cool the reaction mixture and add a concentrated solution
of sodium hydroxide. Reflux the mixture until the ester is completely hydrolyzed (monitor by
TLC). After cooling, acidify the mixture with concentrated hydrochloric acid.

« |solation: Heat the acidified mixture to effect decarboxylation until the evolution of CO2
ceases. Cool the mixture and extract the product with diethyl ether. Wash the ether extract
with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced
pressure to yield crude 2-Methyl-3-phenylpropanoic acid.

« Purification: Purify the crude product by distillation under reduced pressure or by
recrystallization from a suitable solvent.

Analytical Protocol: GC-MS Analysis

Objective: To confirm the identity and purity of synthesized 2-Methyl-3-phenylpropanoic acid.
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
Procedure:

o Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

e GC Conditions:

o Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 pm film
thickness).

o Injector Temperature: 250 °C.
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o Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10
°C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.
o lon Source Temperature: 230 °C.

o Data Analysis: Compare the retention time and the mass spectrum of the sample with a
known standard or with library data to confirm the identity. The fragmentation pattern should
be consistent with the expected structure, showing key fragments at m/z 150, 105, and 77.[6]

Biological Activity and Signaling Pathways

Derivatives of phenylpropanoic acid are a significant class of compounds in medicinal
chemistry, known for their anti-inflammatory, analgesic, and potential anticancer activities.[7]

Enzyme Inhibition

2-Methyl-3-phenylpropanoic acid and its analogs have been investigated as inhibitors of
various enzymes. For instance, related phenylpropionic acid derivatives are well-known
inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8]
They have also been studied as inhibitors of metalloproteinases like thermolysin.[9]

Experimental Protocol: Thermolysin Inhibition Assay

Objective: To determine the inhibitory activity of 2-Methyl-3-phenylpropanoic acid against
thermolysin.

Materials:
e Thermolysin from Bacillus thermoproteolyticus

e Substrate: N-[3-(2-Furyl)acryloyl]-Gly-L-Leu-NH2 (FAGLA)
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2-Methyl-3-phenylpropanoic acid (inhibitor)

Tris-HCI buffer (pH 7.5)

Dimethyl sulfoxide (DMSO)

Spectrophotometer
Procedure:

e Preparation of Solutions: Prepare a stock solution of thermolysin in Tris-HCI buffer. Prepare a
stock solution of the substrate FAGLA in the same buffer. Prepare a stock solution of the
inhibitor in DMSO and make serial dilutions in the buffer.

e Assay: In a 96-well plate, add the Tris-HCI buffer, the inhibitor solution at various
concentrations, and the thermolysin solution. Incubate for 15 minutes at room temperature.

e [nitiation of Reaction: Add the substrate solution to each well to start the reaction.

o Measurement: Monitor the decrease in absorbance at 345 nm over time using a
spectrophotometer. The hydrolysis of FAGLA by thermolysin results in a decrease in
absorbance.

o Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine
the ICso value, which is the concentration of the inhibitor that causes 50% inhibition of the
enzyme activity.

Potential Signaling Pathway Involvement

Based on the known targets of phenylpropanoic acid derivatives, a plausible signaling pathway
that could be modulated by 2-Methyl-3-phenylpropanoic acid is the inflammatory signaling
cascade. Inhibition of enzymes like COX would lead to a downstream reduction in the
production of prostaglandins, which are key mediators of inflammation.

Below is a conceptual diagram of a simplified inflammatory signaling pathway that could be
targeted.
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Conceptual diagram of the potential inhibitory effect of 2-Methyl-3-phenylpropanoic acid on
the COX pathway.

Experimental and Logical Workflows

The development and characterization of 2-Methyl-3-phenylpropanoic acid involve a logical
progression of steps from synthesis to biological evaluation.
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General workflow for the development and evaluation of 2-Methyl-3-phenylpropanoic acid
derivatives.
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This guide serves as a foundational resource for researchers and developers working with 2-
Methyl-3-phenylpropanoic acid. The provided data and protocols are intended to facilitate
further investigation into the properties and applications of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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